molecular formula C13H9Br2NO2 B7734253 N-(3,5-dibromo-4-hydroxyphenyl)benzamide

N-(3,5-dibromo-4-hydroxyphenyl)benzamide

Cat. No.: B7734253
M. Wt: 371.02 g/mol
InChI Key: HKODPZBPODONGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dibromo-4-hydroxyphenyl)benzamide (hereafter referred to by its full systematic name) is a halogenated benzamide derivative with significant pharmacological relevance. It has been extensively studied as a transthyretin (TTR) amyloidogenesis inhibitor, demonstrating moderate potency (26% aggregation inhibition of WT-TTR at 7.2 μM) and selectivity. Key characteristics include:

  • Binding Stoichiometry: 0.41 equivalents bound to TTR in human plasma ex vivo .
  • Mechanism: Binds the outer thyroxine (T4) binding site of TTR, forming interactions with Lys-15/15′ residues via its 3,5-dibromo-4-hydroxyphenyl substructure (pKa ~6.5) .
  • Selectivity: Lacks thyroid hormone (TH) receptor binding and COX-1 inhibition, making it suitable for cardiomyopathy applications .
  • Structural Data: Co-crystallized with TTR (PDB 3CN4 and 3ESO), revealing a reverse binding orientation where the aryl-Z ring occupies hydrophobic halogen-binding pockets (HBP-3/3′) .

Properties

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-10-6-9(7-11(15)12(10)17)16-13(18)8-4-2-1-3-5-8/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODPZBPODONGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brominating Agents and Solvent Systems

Bromine (Br₂) in acetic acid is the most common brominating agent due to its high reactivity and selectivity for activated aromatic rings. Acetic acid serves a dual role as a solvent and proton source, stabilizing the intermediate arenium ion and directing bromination to the meta positions relative to the hydroxyl and amino groups. Alternative systems, such as hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), offer milder conditions but may require longer reaction times.

Table 1: Bromination Conditions for 4-Hydroxyaniline

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
Br₂ (2.2 eq)Acetic Acid0–5485
HBr/H₂O₂ (2.5 eq)Ethanol251278
NBS (2.0 eq)DCM25672

NBS = N-bromosuccinimide; DCM = dichloromethane

Protecting Group Strategies

The amino group in 4-hydroxyaniline is highly reactive and may undergo undesired side reactions during bromination. Acetylation using acetic anhydride prior to bromination protects the amine, forming 4-acetoxyacetanilide. After bromination, hydrolysis with aqueous NaOH regenerates the free amine. This approach improves regioselectivity and yield, as demonstrated in analogous syntheses of brominated phenolic compounds.

Amidation of 3,5-Dibromo-4-hydroxyaniline with Benzoyl Chloride

The second stage involves coupling 3,5-dibromo-4-hydroxyaniline with benzoyl chloride to form the target amide. This reaction typically proceeds via nucleophilic acyl substitution.

Schotten-Baumann Reaction

Classical Schotten-Baumann conditions employ a biphasic system (water and dichloromethane) with sodium hydroxide to neutralize HCl generated during the reaction. The amine reacts with benzoyl chloride at the interface, yielding the amide. However, the hydroxyl group on the aromatic ring may compete for acylation, necessitating careful pH control (pH 8–9) to favor N-acylation over O-acylation.

Table 2: Amidation Reaction Parameters

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideNaOH (aq)DCM/H₂O268
Benzoyl chloridePyridineTHF475
Benzoyl chlorideDMAPDMF182

DMAP = 4-dimethylaminopyridine; DMF = dimethylformamide

Coupling Reagent-Assisted Synthesis

Modern methods utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid (in situ generated from benzoyl chloride) for amide bond formation. This approach minimizes side reactions and enhances yields, particularly in anhydrous solvents like tetrahydrofuran (THF).

Alternative Synthetic Routes

One-Pot Bromination-Amidation

A streamlined one-pot synthesis avoids isolating the intermediate 3,5-dibromo-4-hydroxyaniline. After bromination, the reaction mixture is directly treated with benzoyl chloride and pyridine, enabling sequential bromination and acylation in a single vessel. This method reduces purification steps but requires stringent stoichiometric control to prevent over-bromination.

Solid-Phase Synthesis

Immobilizing 4-hydroxyaniline on a resin support allows for stepwise bromination and amidation under controlled conditions. After cleavage from the resin, the product is obtained in high purity, though scalability remains a challenge for industrial applications.

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Bromination : Excess bromine (>2 eq) at sub-zero temperatures minimizes polybromination byproducts.

  • Amidation : A 1:1.1 molar ratio of amine to benzoyl chloride ensures complete conversion while limiting reagent waste.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates and facilitate faster reaction rates in amidation steps. Conversely, non-polar solvents (e.g., o-dichlorobenzene) improve selectivity in bromination by reducing side reactions.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.1 (d, 2H, Ar-H), 7.9 (s, 2H, Br-C-H), 7.5 (m, 3H, Ar-H).

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O amide) .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a quinone derivative, while substitution of bromine atoms can yield various substituted derivatives .

Scientific Research Applications

Inhibition of Transthyretin Amyloidogenesis

N-(3,5-dibromo-4-hydroxyphenyl)benzamide has been identified as a moderately potent and selective inhibitor of TTR amyloidogenesis. This property is crucial for the treatment of amyloid-related diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. A study reported that modifications to the compound's structure can enhance its potency and selectivity without unwanted interactions with thyroid hormone receptors or cyclooxygenase-1 (COX-1) .

ModificationPotencySelectivityBinding Affinity
Parent CompoundModerateSelectiveVaries
Optimized VariantsHighEnhancedImproved

Anticancer Activity

Recent studies have evaluated the potential anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating the p53 pathway and disrupting mitochondrial membrane potential . The compound's mechanism includes:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes early and late apoptosis significantly compared to untreated controls.

Drug Development and Delivery Systems

The compound has been explored for use in drug delivery systems, particularly nanostructured lipid carriers (NLCs). These carriers enhance the solubility and bioavailability of hydrophobic drugs, allowing for targeted delivery to tumor sites .

Drug Delivery SystemAdvantages
Nanostructured Lipid CarriersImproved solubility, sustained release, targeted delivery

Case Study 1: TTR Inhibition

A comprehensive study involving a library of TTR inhibitors showed that this compound serves as a foundational compound for developing more potent derivatives. The study utilized high-resolution X-ray crystallography to elucidate binding interactions at the molecular level .

Case Study 2: Cancer Cell Apoptosis

In a study on MDA-MB-231 breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. The results indicated a significant increase in apoptotic markers and cell cycle disruption compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and selectivity are influenced by its substituents. Below is a comparative analysis with analogous benzamide derivatives:

Substituent Effects on TTR Binding and Potency

Compound Name Substituents (Aryl-Z Ring) Key Modifications Biological Activity (TTR Inhibition) Selectivity Notes References
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide 3,5-dibromo-4-hydroxyphenyl Parent compound 26% aggregation inhibition at 7.2 μM No TH/COX-1 binding
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide (B11) 3,5-dimethoxy, 3-methylphenylamido Methoxy groups, methylphenylamido Not explicitly quantified Enhanced hydrophobicity
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8) 3,5-dimethoxy, 4-methoxyphenylsulfonamido Sulfonamido group, para-methoxy Not explicitly quantified Potential H-bonding with Ser-117
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl Ethyl linker, dimethoxy groups No TTR data; antifungal activity Fluconazole-like properties
(E)-4-((3,5-Dibromo-4-hydroxyphenyl)diazenyl)-N-((tetrahydro-2H-pyran-2-yl)oxy)benzamide (99a) Diazenyl, THP-protected hydroxyl Azo group, THP protection Not tested for TTR; epigenetic reader targeting Structural similarity to parent
Key Findings :
  • Halogenation vs. Methoxy Substitution : Bromine atoms in the parent compound enhance halogen bonding with TTR’s hydrophobic pockets (HBP-3/3′), whereas methoxy groups (e.g., B11, C8) increase hydrophobicity but may reduce polar interactions .
  • Linker Optimization : Derivatives like Rip-B replace the amide linker with an ethyl group, shifting activity toward antifungal targets .

Structural and Binding Selectivity

  • Parent Compound : The 3,5-dibromo-4-hydroxyphenyl group binds TTR’s outer T4 site, while the benzamide aryl-Z ring occupies HBP-3/3′. This dual binding suppresses TTR aggregation without off-target effects .
  • Crystal Structure Insights : The parent compound’s binding mode (PDB 3CN4) is distinct from analogs like 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide (PDB 3ESO), where additional chlorine atoms enhance halogen bonding .

Q & A

Q. Why do certain aryl-Z substituents reduce potency despite favorable docking predictions?

  • Methodology : Solubility limitations or metabolic instability (e.g., hepatic CYP450 oxidation) may explain discrepancies. Validate via HPLC stability assays (pH 7.4/plasma) and molecular dynamics simulations to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dibromo-4-hydroxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.